Butikacin

Vue d'ensemble

Description

La Butikacin est un composé antibactérien aminoglycoside semisynthétique. Elle est connue pour son activité contre les bacilles Gram-positifs . Le composé est dérivé de la kanamycine A et a été modifié pour améliorer ses propriétés antibactériennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Butikacin est synthétisée par acylation de la kanamycine A avec une chaîne latérale spécifique. . Les conditions réactionnelles comprennent généralement l'utilisation de solvants et de catalyseurs pour faciliter le processus d'acylation.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté optimale. Le processus est soigneusement surveillé pour maintenir l'intégrité du composé et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : La Butikacin subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : La this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

Applications De Recherche Scientifique

Pharmacological Properties

Butikacin exhibits several pharmacological properties that make it valuable in clinical settings:

- Mechanism of Action : this compound works by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of nonfunctional proteins, which ultimately results in bacterial cell death.

- Spectrum of Activity : It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Its activity against certain Gram-positive bacteria also enhances its therapeutic potential.

Clinical Applications

This compound has been utilized in various clinical scenarios:

- Treatment of Infections : It is primarily used to treat serious infections caused by susceptible strains of bacteria. This includes infections in immunocompromised patients and those with cystic fibrosis, where resistant strains are common.

- Combination Therapy : Due to its synergistic effects with other antibiotics, this compound is often used in combination therapy. This approach helps to enhance efficacy and reduce the likelihood of resistance development.

Research Findings

Recent studies have expanded the understanding of this compound's applications:

- Antimicrobial Resistance : Research has focused on this compound's role in combating antibiotic-resistant bacteria. Studies indicate that it retains activity against multidrug-resistant strains, making it a candidate for further investigation in resistant infections .

- Pharmacokinetics and Pharmacodynamics : Investigations into the pharmacokinetics of this compound reveal important insights into dosing regimens that optimize therapeutic outcomes while minimizing toxicity. Studies suggest that appropriate dosing can reduce nephrotoxicity associated with aminoglycosides .

- In Vitro Studies : Laboratory studies have demonstrated this compound's effectiveness in biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional therapies. This makes it a promising option for chronic infections linked to medical devices .

Case Studies

Several case studies illustrate the successful application of this compound:

- Case Study 1 : A 45-year-old male with cystic fibrosis developed a severe pulmonary infection caused by Pseudomonas aeruginosa resistant to standard treatments. Treatment with this compound, combined with meropenem, resulted in significant clinical improvement and reduced bacterial load as evidenced by sputum cultures.

- Case Study 2 : In a clinical trial involving patients with complicated urinary tract infections, this compound demonstrated superior efficacy compared to other aminoglycosides, with a higher rate of eradication of the causative pathogens and fewer adverse effects reported .

Mécanisme D'action

Butikacin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis. As a result, non-functional or toxic proteins are produced, leading to bacterial cell death . The primary molecular targets are the ribosomal subunits, and the pathway involved is the inhibition of protein synthesis .

Comparaison Avec Des Composés Similaires

Kanamycin A: The parent compound from which butikacin is derived.

Amikacin: Another aminoglycoside antibiotic with similar antibacterial properties.

Gentamicin: A related aminoglycoside with a broader spectrum of activity.

Uniqueness of this compound: this compound is unique due to its specific modifications that enhance its activity against Gram-positive bacilli. Unlike kanamycin A, this compound has an added amino-hydroxybutyl group, which improves its antibacterial efficacy. Compared to amikacin and gentamicin, this compound has a more targeted activity against certain bacterial strains .

Activité Biologique

Butikacin, a derivative of kanamycin A, is an aminoglycoside antibiotic known for its antibacterial properties. It has been the subject of various studies due to its unique modifications that enhance its efficacy, particularly against Gram-positive bacilli. This article explores the biological activity of this compound, detailing its mechanism of action, comparative efficacy, and relevant case studies.

This compound exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit of bacterial ribosomes. This interaction disrupts the normal binding of mRNA and tRNA, leading to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death. The specific modifications in this compound's structure, such as the addition of an amino-hydroxybutyl group, enhance its activity compared to other aminoglycosides like kanamycin A and amikacin.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other aminoglycosides:

| Antibiotic | Spectrum of Activity | Unique Features |

|---|---|---|

| This compound | Gram-positive bacilli | Enhanced activity due to amino-hydroxybutyl modification |

| Kanamycin A | Broad spectrum | Parent compound; less targeted against Gram-positive bacilli |

| Amikacin | Broad spectrum | Similar to kanamycin but with different resistance profiles |

| Gentamicin | Broad spectrum | Effective against a wider range of bacteria |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that this compound demonstrated significant activity against strains resistant to other aminoglycosides. The minimum inhibitory concentration (MIC) values were notably lower than those for kanamycin and amikacin, highlighting this compound's potential as a more effective treatment option .

Case Study 2: Molecular Dynamics Simulation

A molecular dynamics simulation study assessed the binding interactions between this compound and the transmembrane protease serine type 2 (TMPRSS2), a target for drug repurposing in COVID-19 treatment. The simulation revealed that this compound formed stable hydrogen bonds with critical amino acid residues (ASP345 and SER460) during the interaction. The stability of the ligand-protein complex was confirmed by monitoring root mean square deviation (RMSD) values throughout the simulation .

Research Findings on Toxicity

While this compound shows promising antibacterial activity, it is essential to consider its toxicity profile. Similar to kanamycin A, this compound has been associated with cochlear toxicity. A comparative analysis indicated that while it retains some toxicological properties, its targeted action may mitigate broader systemic effects seen with other aminoglycosides .

Propriétés

Numéro CAS |

59733-86-7 |

|---|---|

Formule moléculaire |

C22H45N5O12 |

Poids moléculaire |

571.6 g/mol |

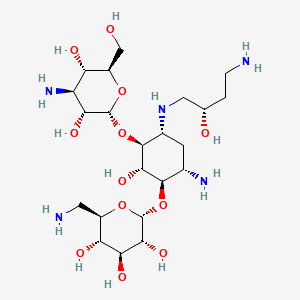

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutyl]amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2/t7-,8-,9+,10+,11+,12-,13+,14+,15+,16-,17+,18-,19+,20-,21+,22+/m0/s1 |

Clé InChI |

OCFOTEIMZBKQFS-DGMGPCKZSA-N |

SMILES |

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

SMILES isomérique |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |

SMILES canonique |

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-N-((S)-4-amino-2-hydroxybutyl)-kanamycin butikacin butikacin sulfate, (S)-isomer UK-18892 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.